(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride

Description

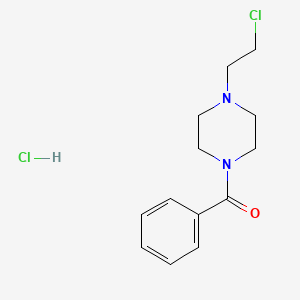

“(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” is a piperazine derivative featuring a chloroethyl substituent and a phenyl ketone group, with a hydrochloride counterion. This compound’s structure combines a reactive chloroethyl group, which may facilitate further functionalization, and a phenyl ketone moiety that enhances lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name |

[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJDFFZIAMXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with piperazine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that compounds containing piperazine moieties, including (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride, exhibit promising antitumor properties. Research has shown that modifications to the piperazine structure can enhance the selectivity and potency against specific cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing significant efficacy against various cancers .

Dopamine Receptor Agonism

The compound has also been explored as a potential agonist for dopamine receptors, particularly the D3 subtype. High-throughput screening assays have identified derivatives of this compound that selectively activate D3 receptors while minimizing D2 receptor activity. This selectivity is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease, where modulation of dopamine pathways is essential .

Pharmacological Applications

Antifungal Properties

Research has demonstrated that piperazine derivatives can exhibit antifungal activity. The synthesis of related compounds has shown effectiveness against various fungal strains, suggesting that this compound may also possess similar properties. In vitro evaluations indicate potential as a therapeutic agent in treating fungal infections .

CNS Disorders

The compound's interaction with neurotransmitter systems positions it as a candidate for addressing central nervous system (CNS) disorders. Studies suggest that modifications to the piperazine structure can lead to compounds with neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease and other forms of dementia .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of piperazine-based compounds, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, providing insights into its potential therapeutic use .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting their potential application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of “(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” based on substituents, synthesis routes, and reported properties:

Key Observations:

Structural Diversity: The chloroethyl group in the target compound distinguishes it from analogs with nitro, amino, or heterocyclic substituents (e.g., imidazole in ). This group may enhance reactivity for further derivatization. Phenyl ketone is a common feature, but substituents on the aromatic ring (e.g., methoxy, nitro, or amino groups in ) modulate electronic properties and bioactivity.

Synthetic Routes :

- Chloroacetyl chloride is frequently used to introduce chloroalkyl groups, as seen in and . The target compound may follow a similar pathway.

- Nitro-to-amine reduction (e.g., Compound 12 → 14 in ) highlights strategies for generating bioactive intermediates.

Bioactivity Gaps :

- While the target compound lacks explicit bioactivity data, structurally related compounds exhibit antifungal, antitumor, and antipsychotic properties .

Biological Activity

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C13H18Cl2N2O

- Molecular Weight : 289.2 g/mol

- IUPAC Name : [4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloroethyl group is known to facilitate nucleophilic substitution reactions, which can lead to the formation of reactive intermediates that may inhibit specific enzymes involved in disease pathways. For instance, its potential anticancer properties may stem from its ability to interfere with cancer cell proliferation and survival mechanisms .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Research Findings and Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanone | Nitro group instead of chloroethyl | Moderate anticancer activity |

| (4-(2-Chlorobenzyl)piperazin-1-yl)(phenyl)methanone | Chlorobenzyl group | Lower antimicrobial activity |

The unique presence of the chloroethyl group in this compound distinguishes it from similar compounds, contributing to its enhanced reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride, and what reagents are critical for its preparation?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 273 K. The reaction is monitored by TLC, followed by washing, drying, and crystallization . Key reagents include chloroacetyl chloride (introduces the chloroethyl group) and triethylamine (neutralizes HCl byproduct).

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and may degrade upon exposure to moisture. Store in a desiccator at 2–8°C under inert gas (e.g., argon). Use personal protective equipment (PPE) including gloves and lab coats. Ensure adequate ventilation during handling to avoid inhalation of fine particles .

Q. What spectroscopic methods are used for structural confirmation?

- NMR : and NMR to confirm the piperazine ring, chloroethyl group, and phenyl moiety.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 323.1).

- X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Temperature Control : Maintain strict low temperatures (≤273 K) during chloroacetyl chloride addition to minimize side reactions.

- Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis. Alternative solvents like THF may improve solubility but require moisture-free conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to detect byproducts.

- Tautomerism Analysis : For piperazine derivatives, -NMR or variable-temperature NMR can identify tautomeric forms.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT/5-HT), given structural similarities to flibanserin .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Receptor Binding Assays : Radioligand displacement studies using -labeled antagonists (e.g., ketanserin for 5-HT) .

- Cellular Viability : MTT assay in HEK293 or SH-SY5Y cells to rule out cytotoxicity at 1–100 µM concentrations .

Q. How can researchers address challenges in crystallizing this compound?

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures.

- Slow Evaporation : Allow gradual solvent evaporation at 4°C to promote crystal growth.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) to induce nucleation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.